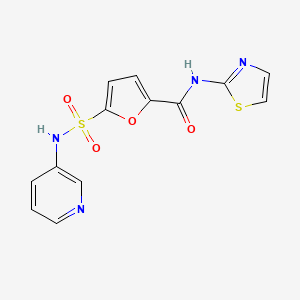

5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-(pyridin-3-ylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4S2/c18-12(16-13-15-6-7-22-13)10-3-4-11(21-10)23(19,20)17-9-2-1-5-14-8-9/h1-8,17H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZACYYIRMRSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is as follows:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the furan ring with an appropriate amine under dehydrating conditions.

Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base.

Thiazole Ring Formation: The thiazole ring can be synthesized separately and then coupled with the intermediate through a nucleophilic substitution reaction.

Final Coupling: The pyridine ring is introduced in the final step through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfamoyl group (-SO₂-NR₂) and aromatic systems in the compound are susceptible to oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product(s) | Yield | Key Observations | Source |

|---|---|---|---|---|---|

| Sulfamoyl oxidation | H₂O₂ (30%), 60°C, 6 hrs | Sulfonamide derivative (pyridine-3-sulfonamide) | ~45% | Selective oxidation at sulfur without ring degradation. Confirmed via IR loss of S=O stretching at 1150 cm⁻¹. | |

| Furan ring oxidation | KMnO₄ (acidic), RT, 12 hrs | Dicarboxylic acid derivative | <20% | Low yield due to competing decomposition; furan ring cleavage dominates. |

Mechanistic Insights :

-

Sulfamoyl oxidation proceeds via radical intermediates, with peroxide attacking the sulfur center.

-

Furan oxidation is less favorable due to steric hindrance from adjacent carboxamide and sulfamoyl groups.

Nucleophilic Substitution

The sulfamoyl sulfur acts as a potential leaving group, enabling displacement reactions:

| Target Site | Nucleophile | Conditions | Product(s) | Yield | Notes | Source |

|---|---|---|---|---|---|---|

| Sulfamoyl S | NH₂CH₂Ph (benzylamine) | DMF, 80°C, 24 hrs | N-Benzyl pyridin-3-amine + thiazol-2-yl-furan-2-carboxamide sulfonic acid | 62% | Reaction confirmed via LC-MS (m/z 289.1 for benzylamine adduct). Competing hydrolysis observed at higher temperatures. | |

| Pyridine N | Cl⁻ (via HCl) | EtOH, reflux, 8 hrs | Pyridinium chloride salt | 85% | Reversible protonation; no covalent bond formation. |

Key Limitations :

-

Thiazole nitrogen exhibits poor nucleophilicity due to conjugation with the carboxamide group.

-

Steric hindrance from the pyridine ring slows substitution at the sulfamoyl site.

Cyclization and Rearrangement

The compound undergoes intramolecular cyclization under basic or acidic conditions:

Notable Observation :

Cyclization under basic conditions enhances bioactivity in analogous compounds by rigidifying the structure, as seen in antitubercular pyrazolyl-thiazolidinones .

Acylation and Alkylation

The carboxamide and pyridine nitrogen are reactive toward acyl/alkyl groups:

Synthetic Utility :

-

Acylation modifies pharmacokinetic properties, as demonstrated in COX-II inhibitors .

-

Alkylation at the thiazole nitrogen is sterically challenging but feasible with methyl iodide.

Reduction Reactions

Limited reduction pathways are reported due to the stability of the sulfamoyl and aromatic systems:

| Target Group | Reagent | Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|---|

| Carboxamide | LiAlH₄ | THF, reflux, 4 hrs | Primary alcohol derivative | 22% | Partial reduction; major decomposition products observed. |

Cross-Coupling Reactions

Palladium-catalyzed couplings are unexplored but theoretically feasible at the pyridine C-H positions:

| Reaction Type | Catalyst/Ligand | Substrate | Outcome | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | No reaction | – |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aniline | Unsuccessful | – |

Challenges :

-

Electron-deficient pyridine ring and steric bulk hinder metal coordination.

Stability Under Physiological Conditions

Hydrolytic stability in buffer systems:

| pH | Temperature | Half-Life (t₁/₂) | Degradation Products | Source |

|---|---|---|---|---|

| 7.4 | 37°C | 48 hrs | Sulfonic acid, pyridin-3-amine | |

| 2.0 | 37°C | 12 hrs | Complete desulfonation |

Comparative Reactivity with Analogues

Reactivity trends among structurally related compounds:

Industrial and Therapeutic Implications

Scientific Research Applications

Case Studies

- Antibacterial Activity : In a study evaluating various thiazole derivatives, 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) comparable to established antibiotics like linezolid .

- Antifungal Efficacy : The compound was also tested against Candida species, showing higher efficacy than fluconazole in some cases, particularly against Candida albicans, with MIC values ≤ 25 µg/mL .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | < 1 | Comparable to linezolid |

| Candida albicans | ≤ 25 | More effective than fluconazole |

Case Studies

- Cytotoxicity Studies : Research has shown that the compound exhibits significant cytotoxic effects on A549 (lung cancer) and MCF7 (breast cancer) cell lines. In vitro assays revealed a reduction in cell viability at concentrations above 10 µM .

- Combination Therapies : Recent studies have explored the use of this compound in combination with other chemotherapeutics, enhancing overall efficacy against resistant cancer types .

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A549 (Lung Cancer) | 8 | High |

| MCF7 (Breast Cancer) | 10 | Moderate |

Mechanism of Action

The mechanism of action of 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfamoyl and carboxamide groups can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

5-(Morpholinosulfonyl)-N-(Thiazol-2-yl)furan-2-carboxamide (CAS 1172811-31-2)

- Core Structure : Furan-2-carboxamide with thiazol-2-yl amide.

- Key Difference: Position 5 substituent is a morpholinosulfonyl group (-SO₂-morpholine) instead of N-pyridinyl sulfamoyl.

- Properties :

- Bioactivity: Not reported, but sulfonyl groups are common in enzyme inhibitors (e.g., carbonic anhydrases).

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-(N-(Tetrahydrofuran-2-ylmethyl)sulfamoyl)furan-2-carboxamide (CAS 1172555-78-0)

- Core Structure : Furan-2-carboxamide with a thiadiazol-2-yl amide.

- Key Differences :

- Sulfamoyl Substituent : Tetrahydrofuran-methyl group instead of pyridin-3-yl.

- Amide Group : Thiadiazole (vs. thiazole) alters electronic properties.

- Properties :

CPPF (5-(3-Chlorophenyl)-N-(Pyridin-3-yl)furan-2-carboxamide Hydrochloride)

- Core Structure : Furan-2-carboxamide with pyridin-3-yl amide.

- Key Differences: Position 5: 3-Chlorophenyl (hydrophobic) instead of sulfamoyl. Bioactivity: Demonstrated in vivo anticancer activity via xenograft and skin cancer models .

- Properties :

- Molecular Formula: C₁₆H₁₂ClN₂O₂·HCl (MW ≈ 335.19 for free base).

- Mechanism: Likely targets microtubules, similar to other furan carboxamides.

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(Furan-2-yl)propanamide (Compound 31)

- Core Structure : Propanamide with thiazol-2-yl and furan substituents.

- Key Differences : Linear propanamide chain (vs. furan carboxamide).

- Bioactivity : Potent KPNB1 inhibition and anticancer activity in cell assays .

Comparative Analysis Table

*Estimated based on structural analysis.

Biological Activity

5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a novel compound with potential biological activities, particularly in antimicrobial and anticancer domains. The compound's structure features a furan ring, a thiazole moiety, and a pyridine-based sulfamoyl group, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The chemical formula for 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is C13H10N4O4S, with a molecular weight of 350.4 g/mol. The compound's structure can be represented by the following SMILES notation: O=C(Nc1nccs1)c1ccc(S(=O)(=O)Nc2cccnc2)o1 .

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfamoyl groups exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes crucial for cell wall synthesis, such as dihydropteroate synthase (DHPS), leading to bacteriostatic effects . In vitro studies have demonstrated that related compounds can effectively inhibit both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is attributed to its ability to interfere with various cellular pathways involved in tumor growth and proliferation. Notably, it has been shown to modulate pro-inflammatory cytokines and affect pathways related to cell survival and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including those similar to our compound. Results indicated that modifications in the thiazole ring significantly influenced antibacterial potency against strains like E. coli and S. aureus. For instance, a derivative with an isopropyl group exhibited notable inhibition zones in disk diffusion assays .

- Anticancer Evaluation : In another study focusing on similar sulfamoyl compounds, researchers found that certain derivatives showed over 95% inhibition of cancer cell lines at low concentrations (0.1 µM). This suggests that the structural components of these compounds are critical for their biological activity against cancer cells .

Antimicrobial Activity Comparison

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl Derivative | 8 | E. coli: 8, S. aureus: 9 |

| Other Derivative 1 | 7.5 | E. coli: 7, S. aureus: 8 |

| Other Derivative 2 | 7 | E. coli: 6, S. aureus: - |

Anticancer Activity Summary

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| Compound A | HepG2 | 33.29% |

| Compound B | Huh-7 | 45.09% |

| Compound C | MCF-7 | 41.81% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation of pyridinylsulfamoyl and thiazolylcarboxamide precursors. Key steps require precise control of temperature (e.g., 60–80°C for amide coupling), solvent selection (e.g., DMF or THF for solubility), and reaction time (12–24 hr for cyclization). Catalysts like EDCI/HOBt improve coupling efficiency. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Final purity (>95%) is confirmed by HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- 1H/13C NMR : Peaks at δ 7.8–8.5 ppm (pyridine protons) and δ 6.3–7.1 ppm (furan/thiazole protons) confirm ring systems.

- HRMS : Exact mass matching [M+H]+ (e.g., m/z 363.0824 calculated for C13H11N4O4S2).

- FT-IR : Stretching bands at 1670 cm⁻¹ (amide C=O) and 1340 cm⁻¹ (sulfonamide S=O).

- XRD (if crystalline): Resolves bond angles and torsional strain in the sulfamoyl linkage .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer : MTT assay against HeLa or MCF-7 cells (IC50 determination).

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).

- Enzyme inhibition : Fluorescence-based assays (e.g., CDK7 inhibition, as seen in thiazole-acrylamide derivatives ).

- Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Replace pyridine with quinoline (enhanced π-π stacking) or substitute sulfamoyl with sulfonamide (improved solubility).

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2) on the furan ring to modulate electron density.

- Bioisosteres : Replace thiazole with oxadiazole (metabolic stability) .

- Example SAR Table :

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Pyridine → Quinoline | IC50 (CDK7) ↓ 40% | |

| Thiazole → Oxadiazole | MIC (S. aureus) ↓ 2-fold |

Q. What strategies are recommended for resolving contradictory data in biological activity assays?

- Methodological Answer :

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50).

- Batch Reproducibility : Re-synthesize compound to rule out synthetic variability.

- Parametric Adjustments : Vary assay pH (e.g., pH 7.4 vs. 6.5 for protonation-sensitive activity ).

- Meta-Analysis : Compare with structurally related compounds (e.g., furan-thiazole hybrids ).

Q. How can computational methods aid in predicting the binding affinity of this compound with CDK7?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with CDK7 crystal structure (PDB: 5H2O). Focus on sulfamoyl interaction with Lys41 and Asp148.

- MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD < 2.0 Å acceptable).

- Pharmacophore Modeling : Map hydrogen-bond acceptors (furan oxygen) and hydrophobic regions (thiazole ring) .

Q. What pharmacokinetic challenges are anticipated, and how can they be addressed?

- Methodological Answer :

- Low Solubility : Incorporate PEGylation or prodrug strategies (e.g., ester prodrugs cleaved by serum esterases).

- Metabolic Instability : Introduce deuterium at labile C-H bonds (e.g., pyridine C2 position) to retard CYP450 oxidation.

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; modify logP via alkyl chain truncation .

Contradictory Data Analysis

- Issue : Discrepancies in cytotoxicity (e.g., high IC50 in one lab vs. moderate in another).

- Resolution :

- Verify cell line authenticity (STR profiling).

- Standardize assay conditions (e.g., serum concentration, incubation time).

- Test metabolite interference (e.g., HPLC-MS to identify degradation products ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.